molecular formula C24H18N4O9S3 B13114138 2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-

2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-

Cat. No.: B13114138
M. Wt: 602.6 g/mol
InChI Key: XQKZTBOOQODQOQ-AATRIKPKSA-N
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Description

2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]- is a complex organic compound that belongs to the class of naphthotriazole derivatives. This compound is characterized by its unique structure, which includes a naphtho[1,2-d]triazole core with sulfonic acid and amino-sulfophenyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]- typically involves multiple steps. One common method includes the cyclization of arylazonaphthylamines followed by sulfonation and amination reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to substitution reactions, particularly electrophilic aromatic substitution, due to the presence of sulfonic acid and amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    2H-Naphtho[2,3-d][1,2,3]triazole: Another naphthotriazole derivative with similar structural features but different functional groups.

    2H-Thiazolo[4,5-d][1,2,3]triazole: A related compound with a thiazole ring, offering different chemical reactivity and applications.

Uniqueness: 2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H18N4O9S3

Molecular Weight

602.6 g/mol

IUPAC Name

2-[4-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]benzo[e]benzotriazole-5-sulfonic acid

InChI

InChI=1S/C24H18N4O9S3/c25-16-9-7-14(21(11-16)38(29,30)31)5-6-15-8-10-17(12-22(15)39(32,33)34)28-26-20-13-23(40(35,36)37)18-3-1-2-4-19(18)24(20)27-28/h1-13H,25H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)/b6-5+

InChI Key

XQKZTBOOQODQOQ-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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